molecular formula C10H10BrF3 B14430744 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene CAS No. 76954-05-7

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene

Katalognummer: B14430744
CAS-Nummer: 76954-05-7
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: JTDHRYVTKNVIJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromo-trifluoropropyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzene (toluene) and 2-bromo-1,1,1-trifluoropropane.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves Friedel-Crafts alkylation, where toluene reacts with 2-bromo-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and more efficient purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The bromo-trifluoropropyl group can be reduced to form a trifluoropropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of compounds like 1-(2-Hydroxy-1,1,1-trifluoropropan-2-yl)-4-methylbenzene.

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 1-(1,1,1-Trifluoropropan-2-yl)-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chloro-1,1,1-trifluoropropan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromo-trifluoropropyl group and a methyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

76954-05-7

Molekularformel

C10H10BrF3

Molekulargewicht

267.08 g/mol

IUPAC-Name

1-(2-bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H10BrF3/c1-7-3-5-8(6-4-7)9(2,11)10(12,13)14/h3-6H,1-2H3

InChI-Schlüssel

JTDHRYVTKNVIJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C)(C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.